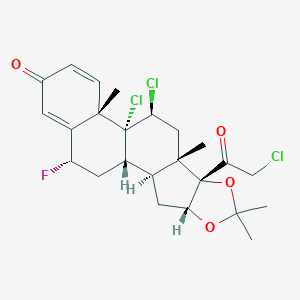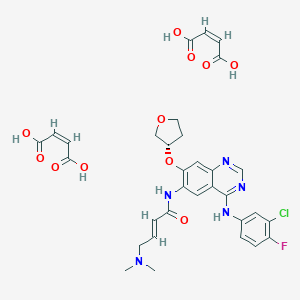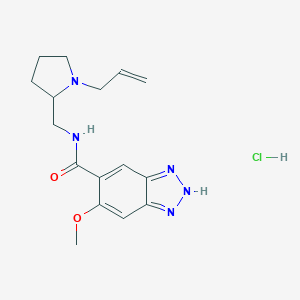
Camostat mesylate
Vue d'ensemble
Description
Camostat mesylate is a synthetic serine protease inhibitor that has been widely studied for its potential therapeutic applications. It is primarily known for its use in treating chronic pancreatitis and drug-induced lung injury. Recently, it has gained attention for its potential antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 .
Applications De Recherche Scientifique
Camostat mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving serine protease inhibitors.
Biology: this compound is used to study the role of serine proteases in various biological processes.
Medicine: It is primarily used to treat chronic pancreatitis and drug-induced lung injury. .
Industry: This compound is used in the pharmaceutical industry for the development of new therapeutic agents.
Mécanisme D'action
Camostat mesylate exerts its effects by inhibiting serine proteases, particularly TMPRSS2. This inhibition prevents the activation of various proteins involved in inflammatory and viral processes. In the context of COVID-19, this compound inhibits the entry of SARS-CoV-2 into human lung cells by blocking TMPRSS2, thereby preventing the virus from binding to and entering the cells . Additionally, this compound reduces the levels of pro-inflammatory cytokines such as interleukin-1beta, interleukin-6, and tumor necrosis factor-alpha .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Camostat mesylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound inhibits the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also attenuates airway epithelial sodium channel (ENaC) function by inhibiting channel-activating proteases (CAPs) .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the production of TNF-α and monocyte chemoattractant protein-1 (MCP-1) by monocytes . It also inhibits the activity of pancreatic stellate cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It forms a long-lived covalent inhibitory state with TMPRSS2, which precedes the formation of a Michaelis complex (MC) state . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, this compound did not improve clinical outcomes in patients with COVID-19, compared to placebo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the model predicts that for camostat 200 mg dosed four times daily, 90% inhibition of TMPRSS2 is predicted to occur but with only about 40% viral entry inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. After administration, this compound is rapidly converted to the active metabolite GBPA (4-(4-guanidinobenzoyloxy) phenylacetic acid, FOY-251) by carboxylesterase .
Méthodes De Préparation
The synthesis of camostat mesylate involves several steps, starting with the preparation of key fragments. One common method involves the coupling of p-guanidinobenzoic acid with 2-(dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate using trihalotriazine as a coupling reagent. This method is noted for its high yield and low impurity levels, making it suitable for industrial production . Another method involves subjecting camostat hydrochloride to salt exchange using an alkali metal salt of methanesulfonic acid .
Analyse Des Réactions Chimiques
Camostat mesylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Substitution Reactions: this compound can undergo substitution reactions, particularly involving its ester and amide groups.
Common reagents and conditions for these reactions include acidic or basic hydrolysis conditions, and the major product formed from hydrolysis is GBPA .
Comparaison Avec Des Composés Similaires
Camostat mesylate is often compared with other serine protease inhibitors such as nafamostat mesylate. Both compounds inhibit TMPRSS2 and have been investigated for their antiviral properties against SARS-CoV-2. nafamostat mesylate has been found to have a higher binding affinity and potency compared to this compound . Other similar compounds include gabexate mesylate and ulinastatin, which also inhibit serine proteases but have different clinical applications .
Propriétés
IUPAC Name |
[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEKIHNIDBATFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020238 | |
| Record name | Camostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59721-29-8 | |
| Record name | Camostat mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camostat mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAMOSTAT MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Camostat Mesylate's primary mechanism of action?
A1: this compound is a serine protease inhibitor that primarily targets transmembrane protease serine 2 (TMPRSS2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. TMPRSS2 is a host cell surface protease essential for the entry of certain viruses, including SARS-CoV-2, into host cells [, , , , , ].
Q2: How does this compound inhibit TMPRSS2?
A2: this compound is hydrolyzed by TMPRSS2, and the cleaved molecule covalently binds to Ser195 within the protease's active site, effectively blocking its enzymatic activity [, ]. This inhibition prevents the priming of viral spike proteins, a crucial step for viral entry into host cells.
Q3: What are the downstream effects of this compound inhibiting TMPRSS2?
A3: By inhibiting TMPRSS2, this compound prevents the cleavage of viral spike proteins, which is necessary for the fusion of the virus with the host cell membrane [, , , , , , , ]. This effectively blocks viral entry into host cells and subsequent viral replication.
Q4: Does this compound target other proteases besides TMPRSS2?
A4: Yes, this compound exhibits broad-spectrum serine protease inhibition, targeting other proteases like prostasin, matriptase, furin, plasmin, and trypsin [, , , , ]. This broad activity suggests potential applications beyond antiviral therapy.
Q5: What is the role of GBPA, a metabolite of this compound, in its antiviral activity?
A5: GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid) is the active metabolite of this compound and demonstrates similar, albeit slightly reduced, inhibitory activity against TMPRSS2 compared to the parent compound []. Importantly, GBPA reaches significant concentrations in serum after clinically approved this compound doses, suggesting it contributes to the overall antiviral effect [, ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C20H29N5O5S•CH4O3S. Its molecular weight is 547.68 g/mol.
Q7: Does this compound exhibit any catalytic properties itself?
A7: this compound is primarily a protease inhibitor, meaning it blocks the catalytic activity of target enzymes rather than possessing its own catalytic properties.
Q8: Beyond antiviral applications, what other therapeutic uses are being explored for this compound?
A9: Due to its serine protease inhibition, this compound is being investigated for treating various conditions, including chronic pancreatitis, reflux esophagitis, diabetic nephropathy, and cystic fibrosis [, , , , , ].
Q9: Have computational chemistry methods been used to study this compound?
A10: Yes, molecular docking studies have been employed to investigate the interaction of this compound and its derivatives with TMPRSS2 and other proteases [, , , , , ]. These studies help visualize the binding mode and predict potential inhibitors.
Q10: Are there structure-activity relationship (SAR) studies for this compound analogs?
A11: While specific SAR studies are not extensively described in the provided research, some studies highlight structural modifications of this compound, like its derivative FOY-251, for improving stability or targeting specific applications [, ].
Q11: What are the typical formulation strategies for this compound?
A12: This compound is clinically available as an oral drug [, , , ]. Studies also explore its incorporation into biodegradable microspheres for sustained release []. Further research might focus on formulations enhancing its bioavailability or targeting specific tissues.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A13: this compound undergoes rapid hydrolysis in vivo, primarily to GBPA and GBA []. It's predominantly excreted renally, with minimal parent drug detected in plasma after administration [, ]. Tissue distribution studies in animals indicate rapid distribution to various organs, including the liver and kidneys [].
Q13: What is the in vivo efficacy of this compound against SARS-CoV-2?
A14: Preclinical studies using mouse models of COVID-19 demonstrate that this compound can reduce viral load, weight loss, and mortality []. These findings provide promising evidence for its potential as a COVID-19 therapeutic.
Q14: Are there any clinical trials investigating the use of this compound for treating COVID-19?
A15: Yes, several clinical trials have been conducted or are ongoing to evaluate the safety and efficacy of this compound in COVID-19 patients [, , , , , ].
Q15: What are the current strategies for delivering this compound to target tissues?
A18: Currently, oral administration is the standard route for this compound delivery [, , , ]. Research into alternative delivery methods, such as biodegradable microspheres for sustained release, is ongoing []. Future studies might focus on targeted delivery strategies to enhance efficacy and minimize potential side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







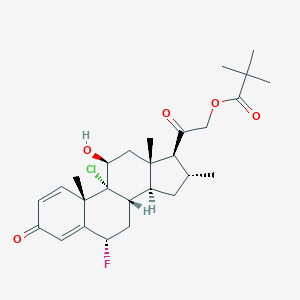
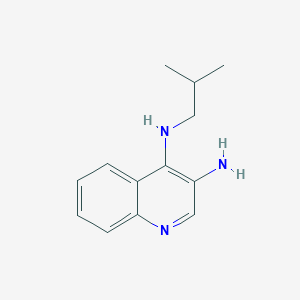
![1-isobutyl-1H-imidazo[4,5-c]quinoline-5-oxide](/img/structure/B194699.png)
![1-Isobutyl-1H-imidazo[4,5-c]quinoline](/img/structure/B194701.png)

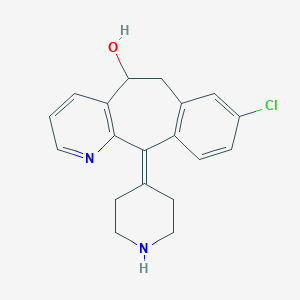
![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)
